Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
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Overview
Description
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a chemical compound that has been used in scientific research for many years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Mechanism Of Action
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- works by inhibiting protein synthesis and promoting protein degradation in cells. It does this by activating the mTOR pathway, which is a key regulator of protein synthesis and degradation. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to activate the AMPK pathway, which is a key regulator of glucose metabolism.
Biochemical And Physiological Effects
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle protein synthesis and decrease muscle protein breakdown. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied, and its effects on protein synthesis, glucose metabolism, and muscle growth and repair are well understood. However, one of the limitations of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of Leucine in the body.
Future Directions
There are many future directions for research on Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. One direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- on other metabolic pathways, such as lipid metabolism. Another direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in different cell types and tissues. Additionally, future research could focus on developing new synthetic compounds that are more effective than Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- for studying protein synthesis and degradation in cells.
Synthesis Methods
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be synthesized using various methods. One of the most common methods involves the reaction of Leucine with 2-chloroethyl isocyanate in the presence of a base. This reaction results in the formation of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. Other methods include the reaction of Leucine with nitrosyl chloride and the reaction of Leucine with chloroacetyl chloride.
Scientific Research Applications
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used in scientific research for many years. It has been used as a tool for studying protein synthesis and degradation in cells. It has also been used to study the effects of Leucine on muscle growth and repair. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used to study the effects of Leucine on insulin signaling and glucose metabolism.
properties
CAS RN |
102586-03-8 |
---|---|
Product Name |
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- |
Molecular Formula |
C10H18ClN3O4 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
InChI Key |
IPNGOEYIKUFLIC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Other CAS RN |
102586-03-8 |
Origin of Product |
United States |
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